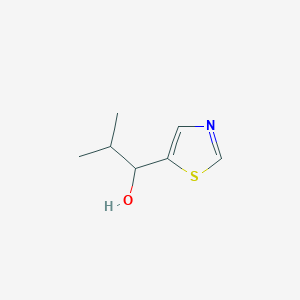

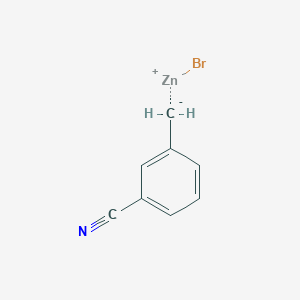

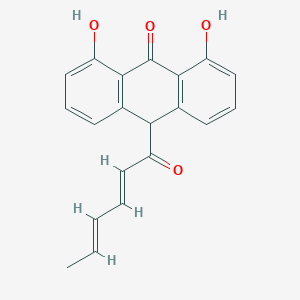

![molecular formula C8H5NO2 B039303 フ\

ロ[2,3-c]ピリジン-2-カルバルデヒド CAS No. 112372-06-2](/img/structure/B39303.png)

フ\ ロ[2,3-c]ピリジン-2-カルバルデヒド

説明

Synthesis Analysis

The synthesis of Furo[2,3-c]pyridine derivatives typically involves several key steps, starting from furan-2-carbaldehyde. A notable method involves the Perkin's reaction to prepare 3-(Furan-2-yl)propenoic acid, which is then converted to azides and cyclized to give furo[3,2-c]pyridin-4(5H)-one. Further reactions, including the Suzuki coupling, allow for the generation of various substituted derivatives (Hrasna, Ürgeová, & Krutošíková, 2012).

Molecular Structure Analysis

The molecular structure of Furo[2,3-c]pyridine-2-carbaldehyde and its derivatives is characterized by a fused ring system that combines the aromatic pyridine ring with the five-membered furan ring. This structure is pivotal in its chemical reactivity and the biological activities exhibited by its derivatives.

Chemical Reactions and Properties

Furo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions that demonstrate its versatility. These include nucleophilic addition, cycloaddition, and ring transformation reactions. The compound and its derivatives can engage in ligand-free photocatalytic C–C bond cleavage, utilizing biomass-derived chemicals as efficient green C1 building blocks (Yu et al., 2018). The reactivity of the pyridine moiety has been successfully explored through C-H amination and borylation reactions, highlighting the chemical reactivity space of 2,3-substituted derivatives (Fumagalli & da Silva Emery, 2016).

Physical Properties Analysis

The physical properties of Furo[2,3-c]pyridine-2-carbaldehyde derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the nature of the substituents on the ring system. These properties are critical in determining the compound's suitability for various applications in organic synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of Furo[2,3-c]pyridine-2-carbaldehyde are defined by its reactivity towards various reagents and conditions. Its ability to undergo diverse reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, makes it a valuable compound in synthetic chemistry. The electron-deficient nature of the pyridine ring in certain derivatives, such as those used in organic light-emitting diodes, demonstrates the wide range of chemical properties these compounds can exhibit (Lee & Lee, 2013).

科学的研究の応用

医薬品化学: 抗菌剤

フ\ ロ[2,3-c]ピリジン-2-カルバルデヒド: は、潜在的な抗菌特性を持つ化合物の合成に利用されています。ある研究では、この化合物に基づいた光増感剤の構築が報告されており、光増感剤は高い量子収率と活性酸素種の生成効率を示しました。 LIQ-TF と呼ばれるこの化合物は、グラム陽性菌の特異的なイメージングと光線力学療法によるアブレーションに有望な結果を示し、多剤耐性菌に対する治療薬としての可能性を示唆しています .

材料科学: 光増感剤

材料科学では、フ\ ロ[2,3-c]ピリジン-2-カルバルデヒド誘導体は、光線力学療法に適用できる光増感剤として開発されています。 前述のLIQ-TF化合物は、医療用途に加えて、近赤外線発光と高い量子収率により、材料科学における化合物の汎用性を示しています .

特性

IUPAC Name |

furo[2,3-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUIVASBGOEYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348982 | |

| Record name | furo[2,3-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112372-06-2 | |

| Record name | Furo[2,3-c]pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[2,3-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

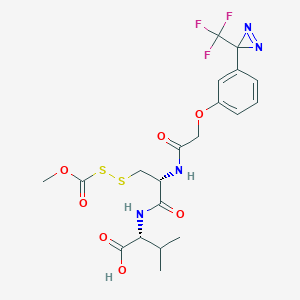

![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)